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molecular formula C10H13NOS B8549818 p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

Cat. No. B8549818
M. Wt: 195.28 g/mol
InChI Key: QFAWGKVIIUVJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04640918

Procedure details

2.34 g of 4-(p-aminophenyl)-tetrahydro-4H-1,4-thiazine are dissolved in 12 ml of 35 percent sulfuric acid, 12 g of ice are added thereto, a cold solution of 1.05 g of sodium nitrite in 12 ml of water is then slowly introduced under the surface and the mixture is stirred for 5 minutes at about 0°. Thereafter, there are added 60 mg of urea, a solution of 144 g of copper(II) nitrate trihydrate in 420 ml of water and finally while stirring vigorously 1.59 g of copper(I) oxide. The mixture is stirred for 5 minutes, adjusted to about pH 6 with sodium hydroxide solution and extracted three times with 600 ml of dichloromethane each time and once with 600 ml of dichloromethane/ethanol (4:1). The organic phases are washed twice with 300 ml of water each time, dried over sodium sulfate and evaporated. The crude product is chromatographed on 400 g of silica gel with dichloromethane which contains 5% acetone. The material obtained is recrystallized from dichloromethane/methanol/ether, whereby there is obtained p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol of melting point 155°-157°.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
420 mL
Type
solvent
Reaction Step Six
Quantity
144 g
Type
catalyst
Reaction Step Six
Quantity
1.59 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][S:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N([O-])=[O:15].[Na+].NC(N)=O.[OH-].[Na+]>S(=O)(=O)(O)O.O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu-]=O>[S:11]1[CH2:12][CH2:13][N:8]([C:5]2[CH:6]=[CH:7][C:2]([OH:15])=[CH:3][CH:4]=2)[CH2:9][CH2:10]1 |f:1.2,4.5,8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
NC1=CC=C(C=C1)N1CCSCC1
Name
Quantity
12 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
12 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mg
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
420 mL
Type
solvent
Smiles
O
Name
Quantity
144 g
Type
catalyst
Smiles
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Name
Quantity
1.59 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 minutes at about 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 600 ml of dichloromethane each time
WASH
Type
WASH
Details
The organic phases are washed twice with 300 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on 400 g of silica gel with dichloromethane which
CUSTOM
Type
CUSTOM
Details
The material obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from dichloromethane/methanol/ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S1CCN(CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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